molecular formula C16H16FN5O3 B2804610 2-(2-fluorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034385-51-6

2-(2-fluorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No. B2804610
CAS RN: 2034385-51-6
M. Wt: 345.334
InChI Key: GUYCZLDCELCLDX-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C16H16FN5O3 and its molecular weight is 345.334. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

A study on new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, including derivatives closely related to the compound of interest, demonstrated significant anticonvulsant activities in both PTZ and MES models. The effects were suggested to be mediated through benzodiazepine receptors and other unidentified mechanisms, highlighting the potential of these compounds in epilepsy treatment and neuropharmacology research (Almasirad et al., 2004).

Antibacterial and Antifungal Properties

Several studies have synthesized and characterized derivatives with structural similarities to the compound of interest, evaluating their antibacterial and antifungal properties. These compounds have shown significant activities against various bacterial and fungal strains, suggesting their potential as lead compounds for the development of new antimicrobial agents. For instance, novel derivatives were found to possess considerable antibacterial activity, comparable to standard agents like Ampicillin, highlighting their potential in combating microbial infections (Rai et al., 2009).

Insecticidal Activity

Research on anthranilic diamides analogs containing 1,3,4-oxadiazole rings, related to the chemical structure of interest, has uncovered promising insecticidal activities against pests like the diamondback moth. These findings indicate potential applications in agricultural pest management, offering a basis for developing new insecticides with specific action modes (Qi et al., 2014).

Structural Studies and Material Science

Structural characterization and crystallography studies on compounds with the 1,3,4-oxadiazole moiety have provided insights into their molecular configurations, paving the way for material science applications. These analyses contribute to the understanding of molecular interactions and properties, which can be leveraged in the design of functional materials and drugs (Kariuki et al., 2021).

Potential in Enzyme Inhibition and Pharmacological Applications

The synthesis and pharmacological evaluation of bi-heterocyclic compounds, including those with 1,3,4-oxadiazole units, have demonstrated significant enzyme inhibitory activities. These studies suggest the potential of such compounds in therapeutic applications, targeting specific enzymes involved in disease processes. This research area opens avenues for the development of novel inhibitors for therapeutic use, with less cytotoxic effects and enhanced efficacy (Abbasi et al., 2020).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3/c1-10(24-13-6-4-3-5-12(13)17)16(23)18-8-14-20-15(21-25-14)11-7-19-22(2)9-11/h3-7,9-10H,8H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYCZLDCELCLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)C2=CN(N=C2)C)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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